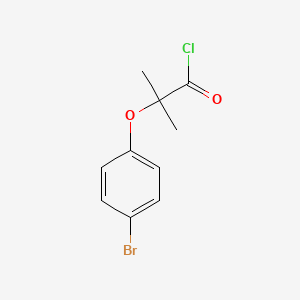

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Description

2-(4-Bromophenoxy)-2-methylpropanoyl chloride (C₁₀H₁₀BrClO₂) is an acyl chloride derivative featuring a brominated phenoxy group and a branched methyl substituent. This compound belongs to the class of acid halides, characterized by high reactivity toward nucleophiles, making it a critical intermediate in organic synthesis. Its structure comprises a propanoyl chloride backbone substituted with a 4-bromophenoxy group at the 2-position and a methyl group at the same carbon, creating steric hindrance that influences reaction kinetics and selectivity .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDEYNAWWGQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-bromophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromophenol+2-Methylpropanoyl chloride→2-(4-Bromophenoxy)-2-methylpropanoyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(4-Bromophenoxy)-2-methylpropanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous base under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2-(4-Bromophenoxy)-2-methylpropanoic acid.

Reduction: 2-(4-Bromophenoxy)-2-methylpropanol.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Bromophenoxy)-2-methylpropanoyl chloride is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with significant biological activity. Notably, it serves as a precursor for developing:

- Anticancer Agents : The compound is involved in synthesizing derivatives that exhibit cytotoxic properties against cancer cell lines.

- Antimicrobial Compounds : Research indicates potential applications in creating agents that target bacterial infections.

Proteomics Research

This compound has been identified as valuable in proteomics due to its ability to modify proteins through acylation reactions. It can be used to introduce specific functional groups onto proteins, aiding in the study of protein interactions and functions.

Chemical Synthesis

In organic synthesis, this compound acts as an acylating agent. It is involved in:

- Nucleophilic Acyl Substitution Reactions : This property allows it to react with various nucleophiles, facilitating the formation of esters and amides.

- Synthesis of Complex Molecules : The compound serves as a building block for more complex organic molecules, including those used in material science and polymer chemistry.

Development of Catalysts

The compound is also significant in the development of catalysts, particularly in polymerization processes. It can be used to synthesize ligands that form coordination complexes with transition metals, which are essential for catalyzing reactions such as:

- Ethylene Polymerization : The ligands derived from this compound have shown promise in producing polyethylene with tailored properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Proteomic Applications

In proteomics research, a team utilized this compound to modify specific lysine residues on proteins. This modification enhanced the stability and solubility of proteins during mass spectrometry analysis, leading to improved identification rates of post-translational modifications.

Case Study 3: Catalyst Development

Researchers developed a new class of catalysts using ligands derived from this compound for ethylene polymerization. These catalysts exhibited high activity and selectivity, producing polyethylene with desired molecular weights and distributions, essential for industrial applications.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring the 2-(4-bromophenoxy)-2-methylpropanoyl group to nucleophiles. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-(4-bromophenoxy)-2-methylpropanoyl chloride and related compounds:

*Calculated based on substitution from the chlorinated analog .

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 4-bromophenoxy group in the target compound is a stronger EWG compared to the 4-chlorophenoxy analog, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic acyl substitution reactions . However, steric hindrance from the methyl group may partially offset this effect by limiting nucleophile access .

- Steric Considerations: The methyl substituent at the 2-position reduces conformational flexibility, a feature shared with 2-(4-isopropylphenoxy)-2-methylpropanoyl chloride. This hindrance can improve selectivity in reactions such as Friedel-Crafts acylations .

- Hydrolysis Sensitivity: Like all acid chlorides, the compound is moisture-sensitive. The bromine atom’s larger size compared to chlorine may slightly reduce hydrolysis rates due to increased hydrophobicity .

Activité Biologique

2-(4-Bromophenoxy)-2-methylpropanoyl chloride, with the chemical formula C10H10BrClO2 and CAS number 49803-18-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

- Molecular Weight : 277.54 g/mol

- Chemical Structure : The compound features a bromophenoxy group which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, which can lead to antiproliferative effects on cancer cells.

- Receptor Modulation : It may act on various receptors influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have documented its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, although comprehensive data is limited.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits topoisomerase I |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by researchers at a leading university investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a therapeutic agent in oncology. -

Case Study on Antimicrobial Effects :

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The study found that treatment with the compound led to significant reductions in bacterial counts, suggesting its potential application in treating infections caused by resistant strains.

Research Findings

Recent findings emphasize the versatility of this compound in medicinal chemistry. Its ability to modify existing therapeutic agents and create new derivatives has been explored extensively:

- Synthesis of Derivatives : Researchers are actively synthesizing various derivatives to enhance potency and selectivity against specific targets.

- Mechanistic Studies : Ongoing studies aim to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Bromophenoxy)-2-methylpropanoyl chloride in a laboratory setting?

The compound is typically synthesized via reaction of the corresponding carboxylic acid (2-(4-bromophenoxy)-2-methylpropanoic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Refluxing the acid with excess SOCl₂ in an inert solvent (e.g., dichloromethane) for 4–6 hours.

- Removing excess SOCl₂ and solvent under reduced pressure.

- Purifying the acyl chloride via distillation or recrystallization . Note: Ensure rigorous exclusion of moisture to prevent hydrolysis.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage: Keep in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to humidity and heat .

- Handling: Use engineering controls (fume hoods), PPE (gloves, goggles), and monitor airborne concentrations. Avoid skin/eye contact; use emergency showers/eye washes if exposed .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.3–7.6 ppm for bromophenoxy group) and carbonyl resonance (δ ~170 ppm).

- IR Spectroscopy: Confirm the C=O stretch of the acyl chloride (~1780 cm⁻¹) .

- Mass Spectrometry (EI-MS): Detect molecular ion peaks (e.g., [M]⁺ at m/z 290/292 for Br isotopes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?

Hydrolysis is a key challenge due to the acyl chloride’s moisture sensitivity. Mitigation strategies include:

- Using anhydrous solvents (e.g., distilled CH₂Cl₂) and molecular sieves.

- Conducting reactions under inert atmosphere (N₂/Ar) with strict temperature control (0–5°C during addition steps) .

- Employing Schlenk-line techniques for moisture-sensitive steps .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing derivatives?

- Cross-validation: Combine NMR, IR, and HPLC-MS data to confirm structural consistency.

- X-ray crystallography: For ambiguous cases, single-crystal analysis (e.g., SHELXT software ) can resolve stereochemical or bonding uncertainties.

- Control experiments: Compare with spectra of analogous compounds (e.g., 2-(4-chlorophenoxy)-2-methylpropanoyl chloride ).

Q. How do electronic effects of the 4-bromophenoxy group influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing bromine atom enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). This effect can be quantified via Hammett σ constants or DFT calculations to predict reaction rates .

Q. What are common side reactions during coupling with aromatic amines, and how are they mitigated?

- Side reactions: Over-alkylation, hydrolysis, or formation of Schiff bases.

- Mitigation:

- Use stoichiometric acyl chloride:amine ratios (1:1.05).

- Add bases (e.g., pyridine) to scavenge HCl and suppress side reactions.

- Monitor reaction progress via TLC or in situ FTIR to halt at completion .

Q. How can computational chemistry predict stability and reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.